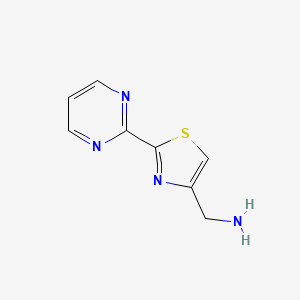
2-(Chloromethyl)-5-methoxypyrimidine hydrochloride
Overview
Description
2-(Chloromethyl)-5-methoxypyrimidine hydrochloride is likely a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . It’s a hydrochloride, meaning it’s combined with one molar equivalent of hydrochloric acid .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds like 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride have been synthesized through a series of reactions involving dissolving the starting material in toluene, adding a toluene solution of triphosgene dropwise, and then removing acidic gas under reduced pressure .Scientific Research Applications
1. Solubility Measurement and Correlation
2-(Chloromethyl)-5-methoxypyrimidine hydrochloride's solubility and properties have been studied in various solvents. Liu et al. (2010) investigated the solubility of 2,4-dichloro-5-methoxypyrimidine in different solvents using a laser monitoring observation technique, providing valuable data for its processing and formulation in industrial applications (Liu, Luo, Yao, Mao, & Liu, 2010).
2. Tautomerism Studies
Research by Kheifets et al. (2006) examined the tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine, a structurally similar compound, revealing insights into the stability and behavior of related methoxypyrimidines in various environments (Kheifets, Gindin, & Studentsov, 2006).
3. Synthesis and Characterization
Significant research has been conducted on the synthesis and characterization of compounds structurally related to this compound. For example, Ju Xiu-lian (2009) focused on the synthesis of 2-amino-4-methoxypyrimidine, emphasizing the importance of such compounds in industrial production (Ju, 2009).
4. Applications in Drug Synthesis
The compound has been used in the synthesis of various pharmaceutical agents. For instance, Dai Gui (2004) synthesized 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a related compound, demonstrating its potential in drug development (Dai, 2004).
5. Electrochemical Treatment of Wastewater
In the field of environmental science, research by Zhang et al. (2016) explored the electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine, highlighting the compound's relevance in pollution control and treatment processes (Zhang, Tingting, Han, Sun, Li, Shen, & Wang, 2016).
Mechanism of Action
Target of Action
Similar compounds, such as mechlorethamine, are known to target dna . The compound binds to the N7 nitrogen on the DNA base guanine .
Mode of Action
2-(Chloromethyl)-5-methoxypyrimidine hydrochloride, like other alkylating agents, works by binding to DNA, crosslinking two strands and preventing cell duplication . It binds to the N7 nitrogen on the DNA base guanine . This crosslinking can lead to cell death, making it potentially useful in situations where cell growth needs to be controlled, such as in cancer treatment .
Biochemical Pathways
Alkylating agents like this compound generally interfere with dna replication and transcription . This interference can disrupt various cellular processes, leading to cell death .
Pharmacokinetics
Similar compounds, such as mechlorethamine, have a biological half-life of less than one minute and are excreted through the kidneys
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its ability to crosslink DNA strands, preventing cell duplication and leading to cell death . This could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity . Additionally, the compound’s effect can also be influenced by the specific cellular environment in which it is present .
properties
IUPAC Name |
2-(chloromethyl)-5-methoxypyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O.ClH/c1-10-5-3-8-6(2-7)9-4-5;/h3-4H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMDNMSSYVEMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



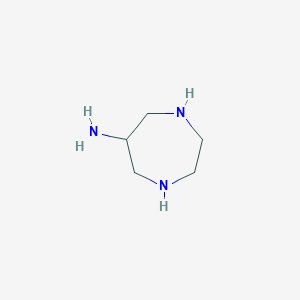



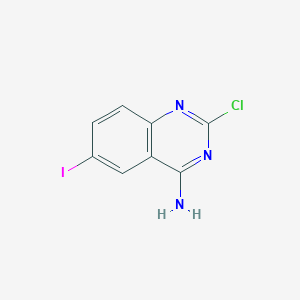
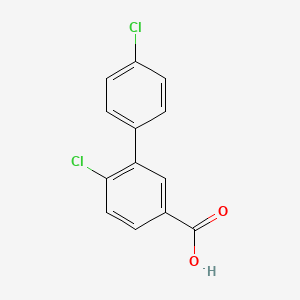
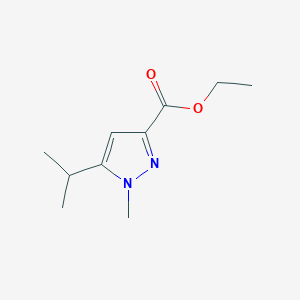
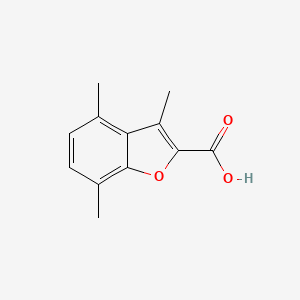
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1415147.png)

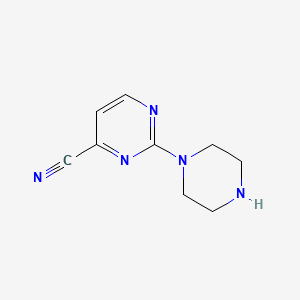
![2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1415153.png)
![7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B1415154.png)
